1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea
Description
This compound features a 1,3,5-triazine core substituted with a methoxy group at position 4, a morpholino group at position 6, and a methylene-linked urea moiety. The urea nitrogen is further connected to a phenyl group bearing a trifluoromethylthio (-SCF₃) substituent at the para position.
Properties
IUPAC Name |
1-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethylsulfanyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O3S/c1-28-16-24-13(23-14(25-16)26-6-8-29-9-7-26)10-21-15(27)22-11-2-4-12(5-3-11)30-17(18,19)20/h2-5H,6-10H2,1H3,(H2,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFEROQUUAMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC=C(C=C3)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea , a derivative of the triazine family, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a morpholino group and a trifluoromethyl thio substituent, which may contribute to its pharmacological properties.
- Molecular Formula : C14H16F3N5O2S
- Molecular Weight : 373.37 g/mol
- IUPAC Name : 1-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethyl)thio)phenyl)urea
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes. The triazine core is known for its role in inhibiting key enzymes and pathways associated with cancer cell proliferation and viral replication.
Anticancer Properties
Research indicates that triazine derivatives exhibit significant anticancer activity through various mechanisms, including:
- Topoisomerase Inhibition : Compounds similar to this triazine have shown inhibition of topoisomerase II, an enzyme crucial for DNA replication. For instance, some derivatives have reported IC50 values in the micromolar range against various cancer cell lines .
| Compound | Target | IC50 (µM) |
|---|---|---|
| Triazine Derivative A | Topoisomerase II | 229 |
| Triazine Derivative B | EGFR | 61 |
| This Compound | TBD | TBD |
Antiviral Activity
The compound's structure suggests potential antiviral properties. Triazines have been explored as antiviral agents due to their ability to inhibit viral replication processes. For example, studies on related compounds have demonstrated effectiveness against viruses by disrupting their replication machinery .
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties. The presence of the morpholino group could enhance its interaction with bacterial enzymes, leading to inhibition of bacterial growth. Similar compounds have been evaluated against various pathogens with promising results .
Case Studies
- Anticancer Activity in Cell Lines : A study evaluated the cytotoxic effects of triazine derivatives on HepG2 and MCF-7 cell lines. The derivatives exhibited IC50 values ranging from 20.53 µM to 129 µM, indicating notable cytotoxicity .
- Antiviral Efficacy : In vitro studies demonstrated that certain triazine compounds could effectively inhibit viral replication in cell cultures infected with common viruses, showcasing their potential as antiviral agents .
Comparison with Similar Compounds
Structural Analogues with Varying Urea-Linked Substituents
describes a series of urea derivatives (11a–11o) with a common thiazol-2-ylphenyl backbone but diverse aryl substituents. Key comparisons include:
Key Differences from Target Compound :
Bis(morpholino-triazine) Derivatives
and highlight bis(morpholino-triazine) ureas, such as:
- Compound 12: 1-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]-3-(4-methylphenyl)urea Molecular Weight: 462.3 [M+H]⁺ Yield: 33%
- Compound 14: (2,4-Difluorophenyl)-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea Molecular Weight: 498.4 [M+H]⁺ Yield: 27%
Comparison :
- The target compound has one morpholino group versus two in these derivatives, which may reduce steric hindrance and synthetic complexity.
- Yields for bis(morpholino) compounds are significantly lower (27–33%) compared to thiazole-based analogs (83–88%), suggesting challenges in introducing multiple morpholino groups .
Triasulfuron (Herbicidal Analogue)
From , triasulfuron ([82097-50-5]) is a sulfonylurea herbicide with a triazine core. Key differences:
- Core Structure : Triasulfuron has a sulfamoyl (-SO₂NH-) linker instead of a methylene-urea group.
- Substituents: 4-methoxy-6-methyl-triazine vs. 4-methoxy-6-morpholino-triazine in the target compound.
- Application: Triasulfuron’s sulfonylurea structure is optimized for herbicidal activity, whereas the target compound’s urea-morpholino design may favor pharmaceutical applications .
Thiadiazole-Based Ureas
describes 1-[5-(4-Ethoxy-3,5-dimethoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-3-(3-fluoro-phenyl)-urea , a thiadiazole derivative.
- Molecular Formula : C₁₉H₁₉FN₄O₄S
- Key Contrast : Replacement of triazine with thiadiazole alters electronic properties and ring strain, likely affecting target selectivity and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
